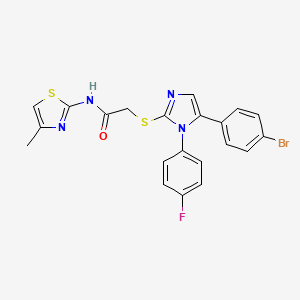

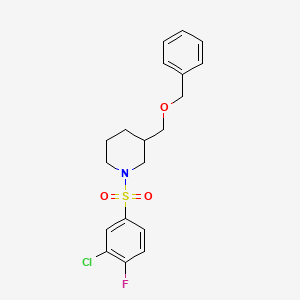

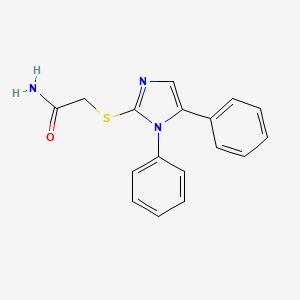

![molecular formula C22H20N2O4S B2608679 2-[3-(benzylsulfonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide CAS No. 878060-82-3](/img/structure/B2608679.png)

2-[3-(benzylsulfonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-[3-(benzylsulfonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide”, indole derivatives have been synthesized through various methods. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Aplicaciones Científicas De Investigación

Anticancer Activity

The compound’s potential as an anticancer agent has been explored. Specifically, it targets the epidermal growth factor receptor (EGFR), a crucial protein involved in cancer cell proliferation. Researchers have designed and synthesized a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, including this compound, to assess their cytotoxic effects on various cancer cell lines. Notably, it demonstrated potent anticancer activity against lung adenocarcinoma (A549), cervical cancer (HeLa), and colorectal cancer (SW480) cells, suggesting its role as an EGFR inhibitor .

Antibacterial Properties

Indole derivatives, including this compound, have shown promise as antibacterial agents. Their diverse chemical structures contribute to their effectiveness against bacterial pathogens. Although specific studies on this compound’s antibacterial activity are limited, its indole scaffold warrants further investigation in this context .

Antifungal Potential

Indole-based compounds often exhibit antifungal properties. While direct studies on this particular compound are scarce, its structural features align with those of known antifungal agents. Researchers could explore its efficacy against fungal infections .

Antidiabetic Effects

Indole derivatives have been investigated for their potential in managing diabetes. Although data on this specific compound are lacking, its indole moiety suggests a possible role in modulating glucose metabolism. Further studies are needed to confirm its antidiabetic properties .

Antioxidant Activity

Indole compounds are known for their antioxidant effects. While no direct evidence exists for this compound, its structural resemblance to other antioxidants encourages further research. Investigating its ability to scavenge free radicals could yield valuable insights .

Neuroprotective Applications

Indole derivatives have been studied for their neuroprotective properties. Although not specifically tested, this compound’s indole core may contribute to neuroprotection. Researchers could explore its effects on neuronal health and potential therapeutic applications .

Mecanismo De Acción

Target of action

The compound is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a broad range of potential targets for this compound.

Biochemical pathways

Given the wide range of activities exhibited by indole derivatives , it’s likely that multiple pathways could be affected.

Result of action

Based on the activities of other indole derivatives , it could potentially have a range of effects depending on the target and the context in which it is used.

Propiedades

IUPAC Name |

2-(3-benzylsulfonylindol-1-yl)-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c25-22(23-13-18-9-6-12-28-18)15-24-14-21(19-10-4-5-11-20(19)24)29(26,27)16-17-7-2-1-3-8-17/h1-12,14H,13,15-16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZMJOWNMJBYRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

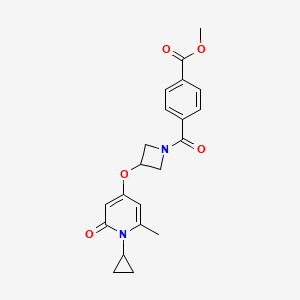

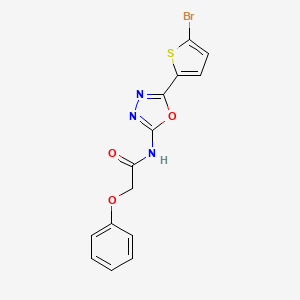

![{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2608600.png)

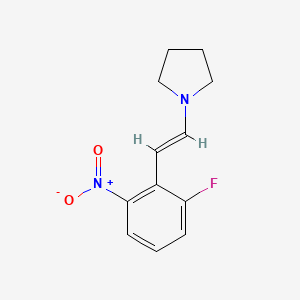

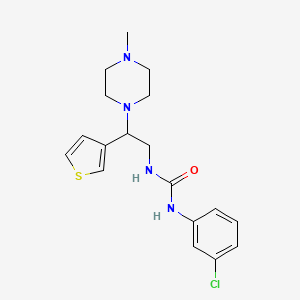

![ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608604.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2608610.png)

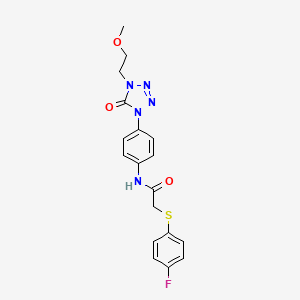

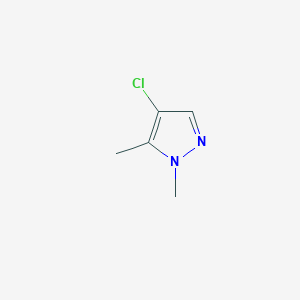

![8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608616.png)